molecular formula C9H9Cl2NO B13884966 N-[5-chloro-2-(chloromethyl)phenyl]acetamide

N-[5-chloro-2-(chloromethyl)phenyl]acetamide

Cat. No.: B13884966
M. Wt: 218.08 g/mol
InChI Key: JVHNGZXOESEBQZ-UHFFFAOYSA-N
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Description

N-[5-chloro-2-(chloromethyl)phenyl]acetamide is an organic compound with the molecular formula C9H9Cl2NO It is a derivative of acetamide, where the acetamide group is substituted with a 5-chloro-2-(chloromethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-chloro-2-(chloromethyl)phenyl]acetamide typically involves the reaction of 5-chloro-2-(chloromethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 5-chloro-2-(chloromethyl)aniline and acetic anhydride.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at around 50-60°C.

    Procedure: The 5-chloro-2-(chloromethyl)aniline is dissolved in a suitable solvent, such as dichloromethane. Acetic anhydride is then added dropwise to the solution with continuous stirring. The reaction mixture is heated to the desired temperature and maintained for a specific period, typically 2-3 hours.

    Workup: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction. The crude product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-chloro-2-(chloromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF), at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are commonly used. The reactions are conducted under acidic or basic conditions, depending on the desired product.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed. The reactions are usually performed in anhydrous solvents, such as tetrahydrofuran (THF), at low temperatures.

Major Products Formed

The major products formed from these reactions include substituted amides, sulfoxides, sulfones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[5-chloro-2-(chloromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of N-[5-chloro-2-(chloromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-hydroxy-phenyl)acetamide: This compound has a hydroxyl group instead of a chloromethyl group, which can influence its reactivity and biological activity.

    N-(5-chloro-2-methylsulfanyl-phenyl)acetamide:

Uniqueness

N-[5-chloro-2-(chloromethyl)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

IUPAC Name

N-[5-chloro-2-(chloromethyl)phenyl]acetamide

InChI

InChI=1S/C9H9Cl2NO/c1-6(13)12-9-4-8(11)3-2-7(9)5-10/h2-4H,5H2,1H3,(H,12,13)

InChI Key

JVHNGZXOESEBQZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Cl)CCl

Origin of Product

United States

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